molecular formula C10H14N2S B1311295 4-Thiomorpholinoaniline CAS No. 22589-35-1

4-Thiomorpholinoaniline

Cat. No. B1311295
CAS RN: 22589-35-1
M. Wt: 194.3 g/mol
InChI Key: RQXQMUUSQGCLPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Thiomorpholinoaniline involves a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . The resulting compound, 4-(4-nitrophenyl)thiomorpholine, is then reduced to form 4-Thiomorpholinoaniline . This compound is a useful building block in medicinal chemistry .


Molecular Structure Analysis

The crystal and molecular structures of the precursor compound, 4-(4-nitrophenyl)thiomorpholine, have been characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .


Chemical Reactions Analysis

The chemical reactions involving 4-Thiomorpholinoaniline primarily include its formation from the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine . This compound can then be used as a building block in amide-coupling reactions .

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: 4-Thiomorpholinoaniline is a useful building block in medicinal chemistry . It has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
  • Methods of Application or Experimental Procedures: The compound 4-(4-nitrophenyl)thiomorpholine is used as a precursor for the corresponding 4-thiomorpholinoaniline . This is achieved by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . After the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
  • Results or Outcomes: In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Safety And Hazards

The safety data sheets for 4-Thiomorpholinoaniline indicate that it is not intended for human or veterinary use. It is used for research purposes only, and appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

4-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXQMUUSQGCLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444686
Record name 4-Thiomorpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiomorpholinoaniline

CAS RN

22589-35-1
Record name 4-Thiomorpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 23.47 g of 4-(p-nitrophenyl)-tetrahydro-4H-1,4-thiazine in 1.5 l of dioxane is hydrogenated over Raney-nickel until the hydrogen uptake has finished. Thereafter, the catalyst is removed by filtration, washed well with dioxane and the filtrate is evaporated in vacuo. By recrystallization of the crude product from dichloromethane/ether, there is obtained 4-(p-aminophenyl)-tetrahydro-4H-1,4-thiazine of melting point 109°-111°.
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23.47 g
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1.5 L
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Synthesis routes and methods II

Procedure details

Stannous chloride dihydrate (10 g, 44.4 mmol) was added to a solution of 4-(4-nitro-phenyl)-thiomorpholine (2 g, 8.9 mmol) in ethyl acetate and stirred at room temperature for 4 hr. Water was added and the reaction mixture was neutralized with triethyl amine. The organic layer was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to yield 4-thiomorpholin-4-yl-phenylamine (1.2 g, 60%) as a solid.
[Compound]
Name
Stannous chloride dihydrate
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10 g
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2 g
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Synthesis routes and methods III

Procedure details

4-(4-Nitro-phenyl)-thiomorpholine (3.0 g, 13.4 mmol), as prepared in Reference Example 13a above, was dissolved in ethanol (250 mL) and 10% palladium on carbon (250 mg) was added. This mixture was shaken on a Parr hydrogenator for 3 h. The reaction mixture was then filtered through diatomaceous earth and concentrated under vacuum. The residue was triturated with hexane to yield an gray solid (2.1 g).
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3 g
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250 mL
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250 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Thiomorpholinoaniline
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Citations

For This Compound
6
Citations
L Calugi, E Lenci, F Bianchini, A Contini… - Bioorganic & Medicinal …, 2022 - Elsevier
Asparagine endopeptidase (AEP), also called legumain, is a pH-dependent endolysosomal cysteine protease that cleaves its substrates after asparagine residues. Recent studies …
Number of citations: 5 www.sciencedirect.com
SK Babu, V Prabhakar, LK Ravindranath… - J. Chem. Chem …, 2016 - chemistry-journal.org
… for 4 hrs to get compounds, which further reacts with different carboxylic acids in POCl3 a series of novel fused 1,2,4 triazole derivatives, which were reacts with 4-thiomorpholinoaniline (…
Number of citations: 1 chemistry-journal.org
V Prabhakar, B Venkateswarlu… - Asian Journal of …, 2016 - search.proquest.com
… -4-amine (4) was reacted with different substituted Sulfonyl chloride in DCM at Room Temperature to form Compounds (6 aj), which were further reacted with 4thiomorpholinoaniline (7) …
Number of citations: 1 search.proquest.com
Y Li, T Ye, L Xu, Y Dong, Y Luo, C Wang, Y Han… - European Journal of …, 2019 - Elsevier
Hybridization strategy is an effective strategy to obtain multi-target inhibitors in drug design. In this study, we assembled the pharmacophores of momelotinib and tandutinib to get a …
Number of citations: 16 www.sciencedirect.com
PR Chaudhari, NB Bhise, GP Singh, V Bhat… - Journal of Chemical …, 2022 - Springer
… Resulting solution was added to a solution of 3-fluoro-4-thiomorpholinoaniline (6a) (17.42 g; 0.0821 mol) in dichloromethane (283 mL) at 0 C. After stirring for five minutes, sodium …
Number of citations: 1 link.springer.com
X Jiang, B Huang, WA Zalloum, CH Chen, X Ji… - European Journal of …, 2023 - Elsevier
… As described in Scheme 2, compounds 12(d–e) were synthesized by the reaction between compound 6 and 3-fluoro-4-thiomorpholinoaniline or 3-fluoro-4-morpholinoaniline. Next, …
Number of citations: 4 www.sciencedirect.com

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